molecular formula C12H15NO B11963313 N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide CAS No. 17910-28-0

N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide

Cat. No.: B11963313
CAS No.: 17910-28-0
M. Wt: 189.25 g/mol
InChI Key: HVRYQCBNUSNLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide is a chemical compound known for its unique structure and properties It is a derivative of benzocycloheptene, a bicyclic compound, and contains a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide typically involves the reaction of benzocycloheptene derivatives with formamide under specific conditions. The reaction is often carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-formamide include other benzocycloheptene derivatives and formamide-containing compounds. Examples include:

  • Benzocycloheptene
  • N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-amine
  • N-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-YL)-methanol

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the benzocycloheptene core and the formamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

17910-28-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)formamide

InChI

InChI=1S/C12H15NO/c14-9-13-12-8-4-2-6-10-5-1-3-7-11(10)12/h1,3,5,7,9,12H,2,4,6,8H2,(H,13,14)

InChI Key

HVRYQCBNUSNLGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.